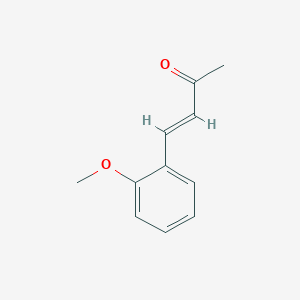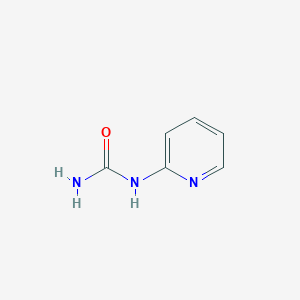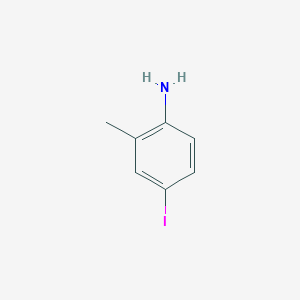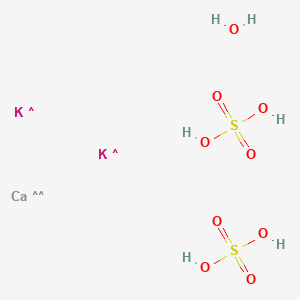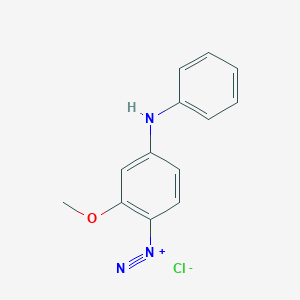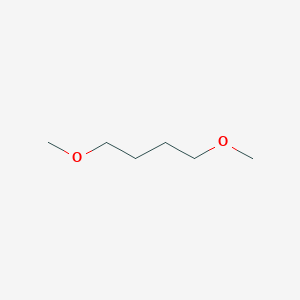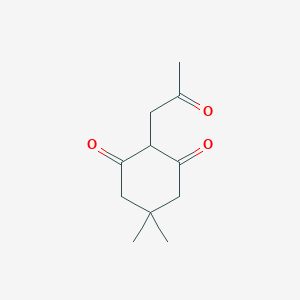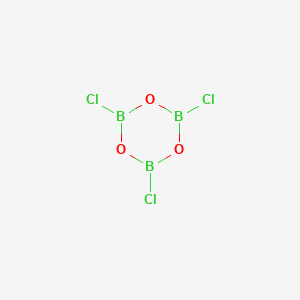
Trichloroboroxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloroboroxin is a chemical compound with the molecular formula B₃Cl₃O₃ It is a boron-containing compound that is characterized by the presence of three boron atoms, three chlorine atoms, and three oxygen atoms arranged in a cyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloroboroxin can be synthesized through the reaction of boric acid with phosphorus pentachloride. The reaction typically occurs under controlled conditions, where boric acid (H₃BO₃) is treated with phosphorus pentachloride (PCl₅) to yield this compound along with other by-products. The reaction can be represented as follows: [ 3H₃BO₃ + 3PCl₅ \rightarrow B₃Cl₃O₃ + 3POCl₃ + 3HCl ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane to facilitate the mixing and reaction of the components. The product is then purified through distillation or recrystallization to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions: Trichloroboroxin undergoes various chemical reactions, including:
Hydrolysis: When exposed to water, this compound hydrolyzes to form boric acid and hydrochloric acid. [ B₃Cl₃O₃ + 3H₂O \rightarrow 3H₃BO₃ + 3HCl ]
Substitution Reactions: this compound can undergo substitution reactions where the chlorine atoms are replaced by other substituents such as alkyl or aryl groups.
Complex Formation: It can form complexes with various ligands, which can alter its chemical properties and reactivity.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution Reactions: Alkyl or aryl halides in the presence of a suitable catalyst.
Complex Formation: Ligands such as amines, phosphines, or other donor molecules.
Major Products Formed:
Hydrolysis: Boric acid and hydrochloric acid.
Substitution Reactions: Alkyl or aryl derivatives of this compound.
Complex Formation: Various boron-ligand complexes.
Aplicaciones Científicas De Investigación
Trichloroboroxin has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and as diagnostic agents.
Industry: It is used in the production of advanced materials, including boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of trichloroboroxin involves its ability to interact with various molecular targets through the formation of boron-oxygen and boron-chlorine bonds. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and alteration of molecular pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of this compound being studied.
Comparación Con Compuestos Similares
Boroxine: A compound with a similar cyclic structure but without chlorine atoms.
Tribromoboroxin: A similar compound where the chlorine atoms are replaced by bromine atoms.
Trimethylboroxin: A derivative where the chlorine atoms are replaced by methyl groups.
Uniqueness of Trichloroboroxin: this compound is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to other boron-containing compounds. Its ability to undergo various chemical reactions and form complexes with different ligands makes it a versatile compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
2,4,6-trichloro-1,3,5,2,4,6-trioxatriborinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B3Cl3O3/c4-1-7-2(5)9-3(6)8-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYWJQDWARHPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B3Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160037 |
Source


|
| Record name | Trichloroboroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13703-91-8 |
Source


|
| Record name | Trichloroboroxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013703918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloroboroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
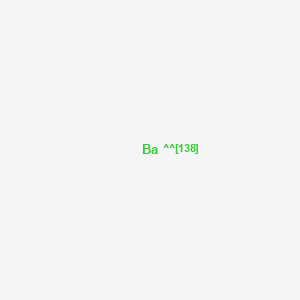
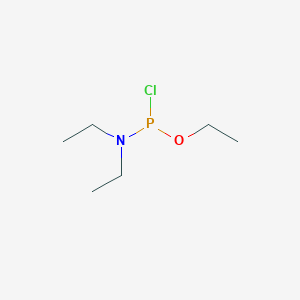
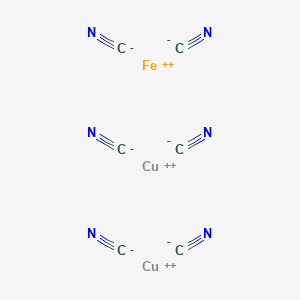

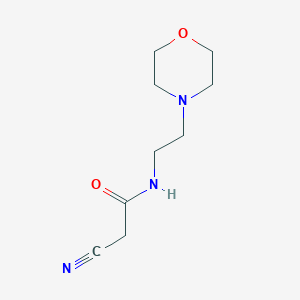
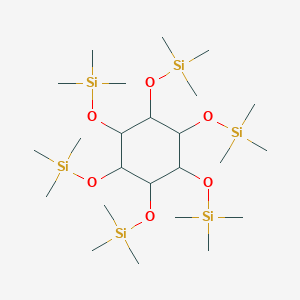
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
